Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)-
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Overview
Description
Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This specific compound has a unique structure that includes a butylamino carbonyl group, a methyl group, and a pentyloxy group, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with butylamine to form N-butylbenzenesulfonamide. This intermediate is then subjected to further reactions to introduce the methyl and pentyloxy groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma or inhibition of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but lacks the methyl and pentyloxy groups.
Tolbutamide: A sulfonylurea drug with a similar sulfonamide group but different substituents.
Uniqueness
Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-4-(pentyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its potential anticancer activity set it apart from other similar compounds .
Properties
CAS No. |
68499-44-5 |
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Molecular Formula |
C17H28N2O4S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-butyl-3-(2-methyl-4-pentoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C17H28N2O4S/c1-4-6-8-12-23-15-9-10-16(14(3)13-15)24(21,22)19-17(20)18-11-7-5-2/h9-10,13H,4-8,11-12H2,1-3H3,(H2,18,19,20) |
InChI Key |
SEPFYTSHYBRPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)S(=O)(=O)NC(=O)NCCCC)C |
Origin of Product |
United States |
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